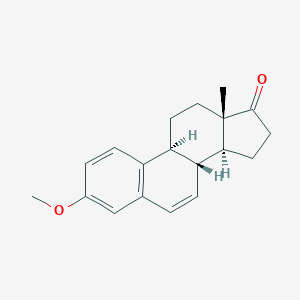![molecular formula C15H18N4O B097962 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide CAS No. 19456-74-7](/img/structure/B97962.png)
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide, also known as DMTA-3-MePyP, is a synthetic compound used in scientific research. It is a redox-active molecule that has been shown to have potential applications in a variety of fields, including cancer treatment, neurodegenerative disease research, and photodynamic therapy.
Mécanisme D'action
The mechanism of action of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is complex and not fully understood. It is known to be a redox-active molecule that can undergo reversible oxidation and reduction reactions. It can also generate reactive oxygen species, which can cause oxidative damage to cells and tissues.
Effets Biochimiques Et Physiologiques
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell death through the production of reactive oxygen species. In neurons, it can protect against oxidative stress and prevent neurodegeneration. It has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide in lab experiments is its selectivity for cancer cells and neurons. This makes it a potential candidate for use in cancer treatment and neurodegenerative disease research. However, one limitation of using 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is its potential toxicity. Studies have shown that high concentrations of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide can be toxic to cells and tissues.
Orientations Futures
There are many potential future directions for research on 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide. One area of interest is in the development of new photodynamic therapy treatments for cancer. Another area of interest is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide and its potential applications in other areas of scientific research.
Méthodes De Synthèse
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is synthesized by reacting 3-methylpyridine with p-dimethylaminobenzaldehyde and sodium borohydride. The resulting product is then oxidized with hydrogen peroxide to yield 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide.
Applications De Recherche Scientifique
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has been extensively studied for its potential applications in scientific research. One of its most promising applications is in cancer treatment. Studies have shown that 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide can selectively target cancer cells and induce cell death through the production of reactive oxygen species. This makes it a potential candidate for use in photodynamic therapy, a type of cancer treatment that uses light to activate photosensitizing agents and kill cancer cells.
In addition to its potential use in cancer treatment, 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has also been studied for its neuroprotective properties. Studies have shown that it can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
19456-74-7 |
|---|---|
Nom du produit |
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide |
Formule moléculaire |
C15H18N4O |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N,N,2-trimethyl-4-[(3-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(5-6-15(11)18(3)4)16-17-14-7-8-19(20)10-12(14)2/h5-10H,1-4H3 |
Clé InChI |
GMLXUBAGNMEMPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=[N+](C=C2)[O-])C)N(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=C(C=[N+](C=C2)[O-])C)N(C)C |
Synonymes |
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



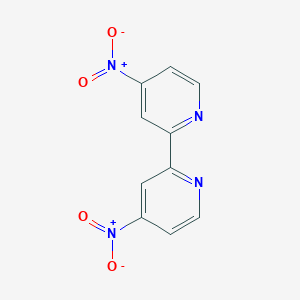
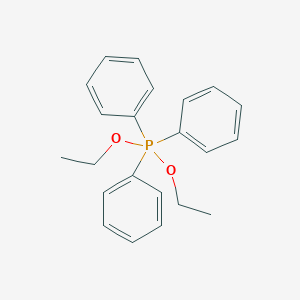
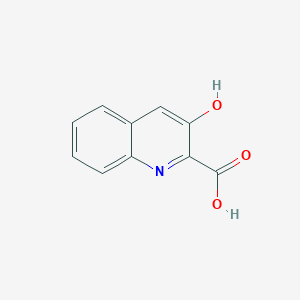
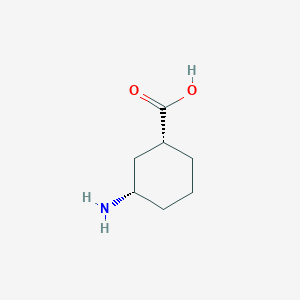
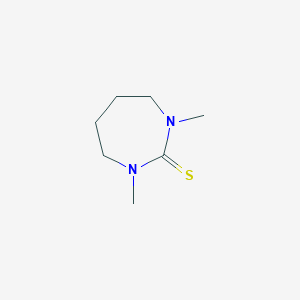
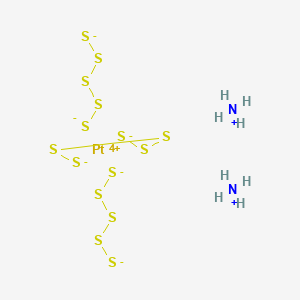
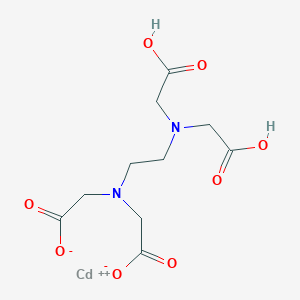
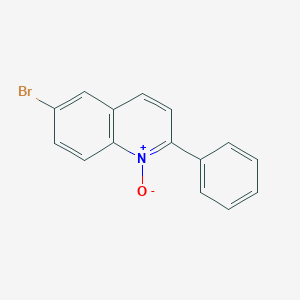


![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)


